molecular formula C16H20Cl2N2O4 B13848834 4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride

4,4'-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride

Cat. No.: B13848834
M. Wt: 375.2 g/mol
InChI Key: CZJLBBXNGLFGKV-UHFFFAOYSA-N
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Description

4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride is a chemical compound with the molecular formula C16H18N2O4·2HCl and a molecular weight of 375.247 . . This compound is characterized by the presence of a piperazine ring substituted with two benzene-1,2-diol groups, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride involves the reaction of piperazine with benzene-1,2-diol under specific conditions. The reaction typically requires a solvent such as water or an organic solvent, and the reaction is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve the use of large-scale reactors and purification techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride can be compared with other similar compounds such as:

The uniqueness of 4,4’-(Piperazine-2,5-diyl)bis(benzene-1,2-diol) Dihydrochloride lies in its specific substitution pattern and its role as an impurity in Epinephrine, making it a valuable compound for analytical and regulatory purposes.

Properties

Molecular Formula

C16H20Cl2N2O4

Molecular Weight

375.2 g/mol

IUPAC Name

4-[5-(3,4-dihydroxyphenyl)piperazin-2-yl]benzene-1,2-diol;dihydrochloride

InChI

InChI=1S/C16H18N2O4.2ClH/c19-13-3-1-9(5-15(13)21)11-7-18-12(8-17-11)10-2-4-14(20)16(22)6-10;;/h1-6,11-12,17-22H,7-8H2;2*1H

InChI Key

CZJLBBXNGLFGKV-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC(N1)C2=CC(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O.Cl.Cl

Origin of Product

United States

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